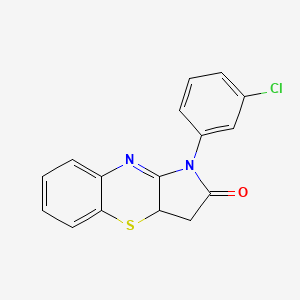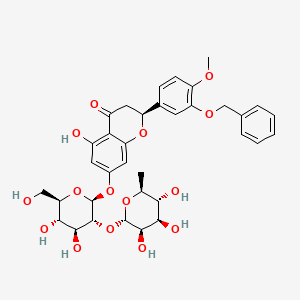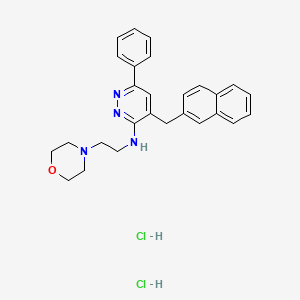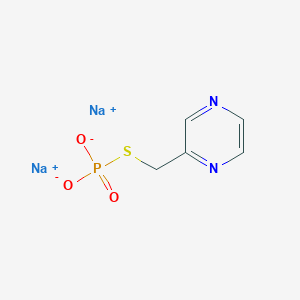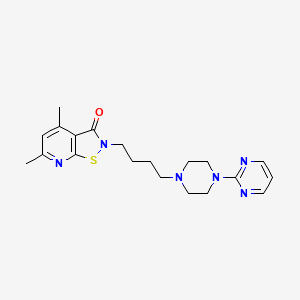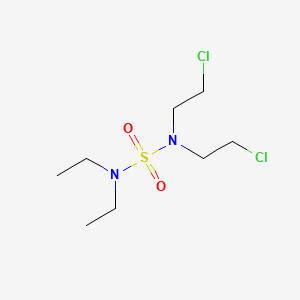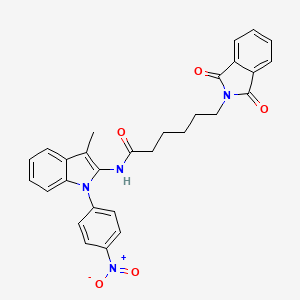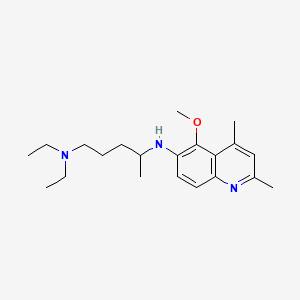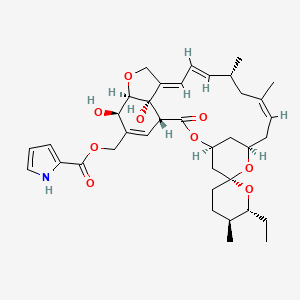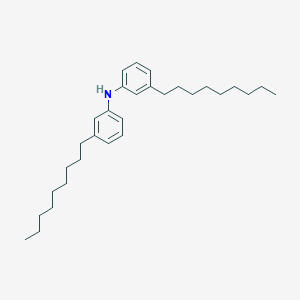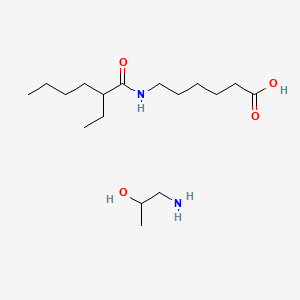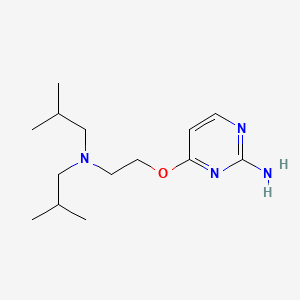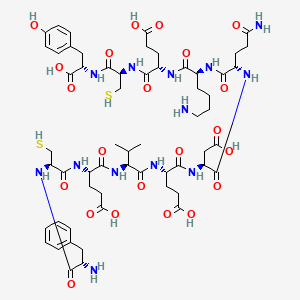
Cdr3.lin(85-91)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdr3.lin(85-91) is a synthetic peptide derived from the complementarity-determining region 3 (CDR3) of the T-cell receptor (TCR). This peptide has been studied for its role in immune responses, particularly in the context of T-cell activation and antigen recognition. The sequence of Cdr3.lin(85-91) is designed to mimic the natural CDR3 region, allowing researchers to investigate its interactions and functions in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3.lin(85-91) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
While SPPS is suitable for laboratory-scale synthesis, industrial production of Cdr3.lin(85-91) may involve large-scale peptide synthesizers and automated processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, removing any impurities and ensuring the final product meets the required specifications.
化学反应分析
Types of Reactions
Cdr3.lin(85-91) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids that can provide insights into the peptide’s structure and function.
科学研究应用
Cdr3.lin(85-91) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in T-cell receptor interactions and immune responses.
Medicine: Potential therapeutic applications in modulating immune responses, such as in autoimmune diseases or cancer immunotherapy.
Industry: Utilized in the development of diagnostic assays and as a tool for studying protein-protein interactions.
作用机制
Cdr3.lin(85-91) exerts its effects by mimicking the natural CDR3 region of the T-cell receptor. It binds to major histocompatibility complex (MHC) molecules and antigenic peptides, facilitating the recognition and activation of T-cells. This interaction is crucial for the initiation of immune responses, as it triggers the signaling pathways that lead to T-cell proliferation and cytokine production.
相似化合物的比较
Similar Compounds
CDR2.lin(50-55): Another synthetic peptide derived from the complementarity-determining region 2 (CDR2) of the T-cell receptor.
CDR1.lin(27-38): A peptide from the complementarity-determining region 1 (CDR1) of the T-cell receptor.
Uniqueness
Cdr3.lin(85-91) is unique due to its specific sequence and structure, which allows it to interact with MHC molecules and antigenic peptides in a manner similar to the natural CDR3 region. This specificity makes it a valuable tool for studying T-cell receptor interactions and immune responses.
属性
CAS 编号 |
187826-38-6 |
|---|---|
分子式 |
C59H85N13O22S2 |
分子量 |
1392.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H85N13O22S2/c1-29(2)48(72-54(88)38(18-22-46(79)80)66-56(90)41(27-95)70-49(83)33(61)24-30-8-4-3-5-9-30)58(92)67-37(17-21-45(77)78)52(86)68-39(26-47(81)82)55(89)65-35(15-19-43(62)74)51(85)63-34(10-6-7-23-60)50(84)64-36(16-20-44(75)76)53(87)71-42(28-96)57(91)69-40(59(93)94)25-31-11-13-32(73)14-12-31/h3-5,8-9,11-14,29,33-42,48,73,95-96H,6-7,10,15-28,60-61H2,1-2H3,(H2,62,74)(H,63,85)(H,64,84)(H,65,89)(H,66,90)(H,67,92)(H,68,86)(H,69,91)(H,70,83)(H,71,87)(H,72,88)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,48-/m0/s1 |
InChI 键 |
WKZIMCZXVKZYNE-TZZBPUMYSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



